molecular formula C7H5Cl2FO B1452545 3,5-Dichloro-2-fluorobenzyl alcohol CAS No. 67640-35-1

3,5-Dichloro-2-fluorobenzyl alcohol

Cat. No. B1452545
CAS RN: 67640-35-1
M. Wt: 195.01 g/mol
InChI Key: LVQNLWVHMHEPMZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorobenzyl alcohol (CAS Number: 67640-35-1) is an organic compound that belongs to the class of aromatic alcohols. It has a molecular weight of 195.02 .


Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-2-fluorobenzyl alcohol is C7H5Cl2FO . The InChI code is 1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 .


Physical And Chemical Properties Analysis

The physical form of 3,5-Dichloro-2-fluorobenzyl alcohol is solid . The storage temperature is 2-8°C .

Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

Enzymatic approaches to remediate or degrade various organic pollutants in wastewater have gained interest. Compounds with similar structures to 3,5-Dichloro-2-fluorobenzyl alcohol may be transformed or degraded by enzymes in the presence of redox mediators, enhancing the efficiency of pollutant degradation. This method could potentially apply to a wide spectrum of aromatic compounds in industrial effluents, suggesting a possible avenue for research into the environmental applications of such compounds (Husain & Husain, 2007).

Photosensitive Protecting Groups in Synthetic Chemistry

The use of photosensitive protecting groups has shown promise in synthetic chemistry, with applications in the development of novel synthetic pathways. While the review by Amit et al. does not specifically mention 3,5-Dichloro-2-fluorobenzyl alcohol, it discusses the general utility of similar compounds, highlighting their potential in the synthesis of complex organic molecules. This area of research might find 3,5-Dichloro-2-fluorobenzyl alcohol useful as a photosensitive protecting group or in related applications (Amit, Zehavi, & Patchornik, 1974).

Decolorization and Detoxification of Industrial Dyes

The enzymatic treatment of textile and other synthetic dyes in wastewater has been explored, with certain enzymes capable of decolorizing and degrading dyes. Although the study does not directly reference 3,5-Dichloro-2-fluorobenzyl alcohol, the inclusion of redox mediators to enhance the efficiency of recalcitrant dye degradation could be an intriguing research direction. Investigating this compound's role as a mediator or its direct interaction with dyes could offer new insights into environmental remediation techniques (Husain, 2006).

Synthesis of Higher Alcohols Using Modified Catalysts

Research on the synthesis of higher alcohols over catalysts based on Cu/ZnO/Al2O3 has included the study of various compounds' effects on selectivity and efficiency. The potential application of 3,5-Dichloro-2-fluorobenzyl alcohol in catalysis, either as a substrate or as a part of catalyst modification, could be a valuable research topic, exploring its contributions to the selective synthesis of higher alcohols or other organic compounds (Slaa, Van Ommen, & Ross, 1992).

Safety And Hazards

The safety information for 3,5-Dichloro-2-fluorobenzyl alcohol includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3,5-dichloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQNLWVHMHEPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-fluorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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